N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide
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Overview
Description
N’-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide is a complex organic compound with a unique structure that includes a pyrazolo[1,2-a]pyridazine core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with diketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the pyrazolo[1,2-a]pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N’-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile: A compound with a similar pyridazinone core, known for its selective thyroid hormone receptor β agonist activity.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Another compound with a related structure, used in various chemical and biological studies.
Uniqueness
N’-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to participate in various reactions and its applications in multiple fields make it a compound of significant interest .
Properties
Molecular Formula |
C8H10N4O3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-[(5,8-dioxo-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazin-3-yl)amino]formamide |
InChI |
InChI=1S/C8H10N4O3/c13-5-9-10-6-3-4-11-7(14)1-2-8(15)12(6)11/h1-2,5-6,10H,3-4H2,(H,9,13) |
InChI Key |
WUCXXJUXYVMGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C=CC(=O)N2C1NNC=O |
Origin of Product |
United States |
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